molecular formula C14H10O8Pb B13827616 Lead bis(2,4-dihydroxybenzoate) CAS No. 41453-50-3

Lead bis(2,4-dihydroxybenzoate)

Cat. No.: B13827616
CAS No.: 41453-50-3
M. Wt: 513 g/mol
InChI Key: CQGXUYYUUPEUIH-UHFFFAOYSA-L
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Description

Lead bis(2,4-dihydroxybenzoate) is an organometallic compound with the molecular formula C₁₄H₁₀O₈Pb. It is a coordination complex where lead is bonded to two 2,4-dihydroxybenzoate ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lead bis(2,4-dihydroxybenzoate) can be synthesized through a reaction between lead(II) acetate and 2,4-dihydroxybenzoic acid in an aqueous medium. The reaction typically involves dissolving lead(II) acetate in water and then adding 2,4-dihydroxybenzoic acid under constant stirring. The mixture is heated to facilitate the reaction, and the product precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain pure lead bis(2,4-dihydroxybenzoate) .

Industrial Production Methods

While specific industrial production methods for lead bis(2,4-dihydroxybenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, concentration, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Lead bis(2,4-dihydroxybenzoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lead bis(2,4-dihydroxybenzoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of lead bis(2,4-dihydroxybenzoate) involves its ability to coordinate with other molecules through its lead center and the hydroxyl groups of the 2,4-dihydroxybenzoate ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lead bis(2,4-dihydroxybenzoate) is unique due to the specific positioning of the hydroxyl groups, which can influence its reactivity and coordination properties. This makes it distinct from other isomers and potentially useful in applications where specific coordination environments are required .

Biological Activity

Lead bis(2,4-dihydroxybenzoate) (CAS Number: 20936-32-7) is a compound formed from the reaction of lead with 2,4-dihydroxybenzoic acid. This compound has garnered interest due to its potential biological activities, particularly in the fields of toxicology and pharmacology. This article reviews the biological activity of Lead bis(2,4-dihydroxybenzoate), including its effects on human health, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Lead bis(2,4-dihydroxybenzoate) is characterized by its lead ion coordinated with two 2,4-dihydroxybenzoate ligands. Its molecular formula is C14H10O8Pb\text{C}_{14}\text{H}_{10}\text{O}_{8}\text{Pb} and it has a molar mass of approximately 398.3 g/mol. The presence of hydroxyl groups in the benzoate moieties contributes to its reactivity and biological interactions.

Toxicological Profile

Lead compounds are known for their toxicity, particularly in relation to lead exposure which can result in various health issues. The toxicological assessment of Lead bis(2,4-dihydroxybenzoate) indicates that it may exhibit both acute and chronic toxicity due to lead's inherent properties. Studies have shown that elevated blood lead levels (PbB) can lead to neurological impairments and developmental issues in offspring .

Table 1: Toxicity Levels Associated with Lead Exposure

PbB Level (µg/dL)Observed Effects
50 - 300Acute toxicity signs
>200Developmental toxicity in offspring
>40Neurological effects in male pups

Case Studies

  • Reproductive Toxicity Study : In a study examining reproductive toxicity, lead acetate was administered to pregnant rats at varying concentrations. The study found a correlation between lead dosage and increased stillbirth rates as well as elevated PbB levels in pups . Although this study did not directly assess Lead bis(2,4-dihydroxybenzoate), it highlights the potential risks associated with lead compounds during gestation.
  • Cellular Response to Hydroxybenzoates : Research involving the treatment of fibroblast cell lines with 2,4-dihydroxybenzoate showed a restoration of ubiquinone synthesis in cells deficient in coenzyme Q. This suggests potential therapeutic applications for hydroxybenzoates in mitochondrial dysfunctions .

Properties

CAS No.

41453-50-3

Molecular Formula

C14H10O8Pb

Molecular Weight

513 g/mol

IUPAC Name

2-carboxy-5-hydroxyphenolate;lead(2+)

InChI

InChI=1S/2C7H6O4.Pb/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,8-9H,(H,10,11);/q;;+2/p-2

InChI Key

CQGXUYYUUPEUIH-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1O)[O-])C(=O)O.C1=CC(=C(C=C1O)[O-])C(=O)O.[Pb+2]

Related CAS

89-86-1 (Parent)

Origin of Product

United States

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